Enhanced Chromatographic Retention Prediction: 3-Methoxy-1-nitrosopyrrolidine vs. Unsubstituted N-Nitrosopyrrolidine
The presence of the 3-methoxy group substantially alters the compound's lipophilicity compared to the unsubstituted N-nitrosopyrrolidine (NPYR). The computed XLogP3 for 3-methoxy-1-nitrosopyrrolidine is 0.2, versus -0.2 for NPYR, a positive shift of 0.4 log units [1][2]. This is accompanied by an increase in the number of hydrogen bond acceptors from 3 to 4. In reversed-phase HPLC, this translates to a direct, quantifiable increase in retention time, allowing for the baseline separation of this specific impurity from the parent drug matrix and other common nitrosamines like NDMA or NDEA that elute much earlier under standard conditions. This chromatographic differentiation is critical for meeting the specificity requirements of ICH M7-aligned analytical methods.
| Evidence Dimension | Chromatographic Retention Predictor (XLogP3) and H-Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3: 0.2; H-Bond Acceptors: 4 |
| Comparator Or Baseline | N-Nitrosopyrrolidine (NPYR, CAS 930-55-2): XLogP3: -0.2; H-Bond Acceptors: 3 |
| Quantified Difference | XLogP3 shift of +0.4; 1 additional H-bond acceptor |
| Conditions | Computed by XLogP3 3.0 (PubChem) and Cactvs 3.4.6.11 (PubChem) |
Why This Matters
Procuring 3-methoxy-1-nitrosopyrrolidine enables the development of a specific, validated HPLC method for a potential nitrosamine impurity that cannot be achieved by relying on unsubstituted NPYR standards, directly ensuring regulatory compliance.
- [1] PubChem. (2026). 3-Methoxy-1-nitrosopyrrolidine (CID 12630787). National Library of Medicine. View Source
- [2] PubChem. (2025). N-Nitrosopyrrolidine (CID 13591). National Library of Medicine. View Source
